[2,4'-Bipyridin]-3-ol
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Overview
Description
[2,4’-Bipyridin]-3-ol is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a hydroxyl group attached to the third carbon of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridin]-3-ol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Ullmann coupling, which involves the use of copper catalysts to couple halogenated pyridines. These reactions are usually carried out under inert atmospheres and at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of [2,4’-Bipyridin]-3-ol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridin]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation
Major Products
The major products formed from these reactions include various substituted bipyridines, piperidine derivatives, and bipyridine ketones or aldehydes .
Scientific Research Applications
Chemistry
In chemistry, [2,4’-Bipyridin]-3-ol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .
Biology and Medicine
It has been studied for its antimicrobial and anticancer properties .
Industry
In industry, [2,4’-Bipyridin]-3-ol is used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks. These materials have applications in electronics, sensors, and energy storage .
Mechanism of Action
The mechanism of action of [2,4’-Bipyridin]-3-ol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The hydroxyl group also plays a role in hydrogen bonding and other non-covalent interactions, which can influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and has applications in material science.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications
Uniqueness
[2,4’-Bipyridin]-3-ol is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This makes it more versatile in various applications compared to other bipyridine derivatives .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-pyridin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-9-2-1-5-12-10(9)8-3-6-11-7-4-8/h1-7,13H |
InChI Key |
HVQAGTOYIIZBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)O |
Origin of Product |
United States |
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